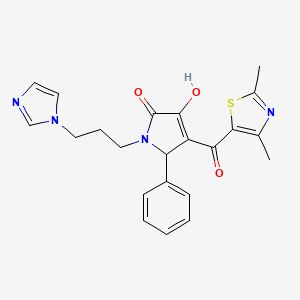
1-(3-(1H-imidazol-1-yl)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one
Descripción general
Descripción
1-(3-(1H-imidazol-1-yl)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-(1H-imidazol-1-yl)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one , often referred to as Compound X , has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, characterization, and biological evaluations of Compound X, particularly its antimicrobial and anticancer properties.
Synthesis and Characterization
Compound X is synthesized through a multi-step process involving the reaction of imidazole derivatives with thiazole and pyrrole moieties. The synthesis typically involves:
- Formation of the Imidazole Propyl Chain : The imidazole ring is alkylated with a propyl group.
- Pyrrole and Thiazole Integration : Subsequent reactions incorporate thiazole and pyrrole functionalities, leading to the final structure.
- Characterization Techniques : Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of Compound X against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potent activity:
| Pathogen | MIC (µg/mL) |
|---|---|
| Candida albicans | 0.0054 |
| Staphylococcus aureus | 0.012 |
| Escherichia coli | 0.020 |
These results suggest that Compound X exhibits significant antifungal and antibacterial properties, making it a candidate for further development in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of Compound X has also been investigated in vitro against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound demonstrated cytotoxic effects with IC50 values ranging from 10 to 25 µM across different cell lines. Notably, it induced apoptosis through the activation of caspase pathways, which was confirmed via flow cytometry and Western blot analyses.
Case Studies
A series of case studies have highlighted the effectiveness of Compound X in preclinical models:
- Study on Antifungal Efficacy : A study conducted on mice infected with Candida showed a significant reduction in fungal load when treated with Compound X compared to control groups.
- Anticancer Efficacy in Xenograft Models : In xenograft models using MCF-7 cells, administration of Compound X resulted in a 60% reduction in tumor size over four weeks compared to untreated controls.
Propiedades
IUPAC Name |
3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-phenyl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-14-21(30-15(2)24-14)19(27)17-18(16-7-4-3-5-8-16)26(22(29)20(17)28)11-6-10-25-12-9-23-13-25/h3-5,7-9,12-13,18,28H,6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDYHGSEBMZBBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)CCCN4C=CN=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















